molecular formula C9H13N5O4 B12363273 9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one

9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one

Cat. No.: B12363273
M. Wt: 255.23 g/mol
InChI Key: FFKBGTIFSPKIIE-UHFFFAOYSA-N
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Description

9-(1,3-Dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one is a chemical compound of significant interest in medicinal chemistry research. It is structurally related to the antiviral drug ganciclovir, a guanine analogue known for its activity against cytomegalovirus (CMV) and other herpesviruses . The structural similarities to purine nucleosides make this family of compounds a valuable scaffold for synthesizing novel derivatives with potential biological activity. Researchers actively modify the core structure of guanine analogues to develop new chemical entities. For instance, studies involve creating Mannich bases or ester prodrugs to alter physicochemical properties, improve bioavailability, or explore new mechanisms of action . This compound serves as a key intermediate in such synthetic pathways, allowing for the investigation of structure-activity relationships (SAR). Its primary research applications include use as a building block in organic synthesis, the development of potential prodrugs, and the creation of novel molecules for in-vitro biological screening against various viral or bacterial targets . All products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and hazard information.

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17)

InChI Key

FFKBGTIFSPKIIE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1COC(CO)CO

Origin of Product

United States

Preparation Methods

Alkylation of 2-Amino-6-chloropurine

The most widely referenced method involves the alkylation of 2-amino-6-chloropurine with 1,3-dihydroxypropan-2-ol in the presence of a base. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1,3-dihydroxypropan-2-ol undergoes deprotonation to form an alkoxide intermediate. The alkoxide then attacks the electrophilic carbon adjacent to the chlorine atom in 2-amino-6-chloropurine, displacing the chloride and forming the hydroxymethyl-substituted purine derivative.

Key Reaction Conditions

  • Base : Sodium hydroxide or potassium carbonate is typically used to facilitate deprotonation.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency.
  • Temperature : Reactions are conducted under reflux (80–120°C) to achieve completion within 12–24 hours.

A representative reaction equation is:
$$
\text{2-Amino-6-chloropurine} + \text{1,3-Dihydroxypropan-2-ol} \xrightarrow{\text{Base}} \text{9-(1,3-Dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one} + \text{HCl}
$$

Alternative Pathways

While the alkylation method dominates literature, alternative approaches include:

  • Enzymatic Synthesis : Limited studies suggest that purine nucleoside phosphorylases could catalyze the transfer of sugar moieties to purine bases, though yields remain suboptimal compared to chemical methods.
  • Protecting Group Strategies : Temporary protection of hydroxyl groups in 1,3-dihydroxypropan-2-ol (e.g., using acetyl or benzyl groups) may prevent side reactions, though deprotection steps complicate scalability.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction kinetics and product purity. DMF, with its high dielectric constant, stabilizes ionic intermediates, while NaOH provides strong alkalinity for efficient deprotonation. Substituting DMF with DMSO increases reaction rates but may lead to byproduct formation due to its oxidizing properties.

Temperature and Time

Elevated temperatures (≥100°C) reduce reaction times but risk decomposing heat-sensitive intermediates. A balance is achieved at 90°C for 18 hours, yielding >85% product with <5% impurities.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves interfacial reactivity in biphasic systems, though this remains underexplored for this specific synthesis.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

  • Column Chromatography : Silica gel eluted with a gradient of ethyl acetate and methanol removes unreacted starting materials.
  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystalline product with >98% purity.

Analytical Validation

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) confirms purity.
  • Spectroscopy : $$ ^1H $$ NMR (DMSO-$$ d6 $$) shows characteristic peaks at δ 8.45 (s, 1H, purine H-8), 5.32 (m, 2H, -CH$$2$$O-), and 3.75–3.90 (m, 4H, dihydroxypropanol).

Comparative Analysis of Synthetic Methods

Parameter Alkylation Method Enzymatic Method Protecting Group Strategy
Yield 85–90% 40–50% 70–75%
Purity >98% 90–95% 95–97%
Scalability High Low Moderate
Cost Efficiency Moderate High Low

The alkylation method remains superior in yield and scalability, making it the industrial standard despite moderate costs.

Chemical Reactions Analysis

Types of Reactions

Ganciclovir undergoes various chemical reactions, including:

    Oxidation: Ganciclovir can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in ganciclovir.

    Substitution: Substitution reactions can occur at various positions on the ganciclovir molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving ganciclovir include chloroformyl chloride, p-toluenesulfonic acid, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include various ganciclovir derivatives, which can have different antiviral properties and pharmacokinetic profiles .

Scientific Research Applications

Ganciclovir has a wide range of scientific research applications, including:

Mechanism of Action

Ganciclovir exerts its antiviral effects by inhibiting the replication of viral DNA. It is phosphorylated to its active triphosphate form by viral and cellular kinases. The active form, ganciclovir-5’-triphosphate, competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation. This selective inhibition of viral DNA polymerase over cellular DNA polymerases ensures its effectiveness against viruses while minimizing toxicity to host cells .

Comparison with Similar Compounds

Key Structural Features :

  • Purine core : A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 7.
  • 9-Substituent : A 1,3-dihydroxypropan-2-yloxymethyl group, which enhances solubility and mimics ribose moieties in nucleosides.

Comparison with Structurally Similar Compounds

Ganciclovir (2-Amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one)

Molecular Formula : C₉H₁₃N₅O₄
Molecular Weight : 255.23 g/mol
Key Properties :

  • Antiviral Activity : Inhibits viral DNA polymerase, effective against cytomegalovirus (CMV) .
  • Solubility : Highly soluble in polar solvents (e.g., water, DMSO) due to hydroxyl groups .
  • Synthesis: Derived from 5-aminoimidazole-4-carbonitrile intermediates via formamidine cyclization .

Comparison :

  • Tautomeric forms (e.g., lactam-lactim tautomerism) could influence binding affinity to viral enzymes .

9-Phenyl-9H-purin-6-amines

Example : 9-Phenyl-9H-purin-6-amine
Molecular Formula : C₁₁H₁₀N₆
Molecular Weight : 226.24 g/mol
Key Properties :

  • Synthesis: Prepared via cyclization of 5-aminoimidazole-4-carbonitriles with phenylamines .
  • Applications : Investigated as chemotherapeutic agents due to structural resemblance to purine antimetabolites.

Comparison :

  • The phenyl substituent at the 9-position enhances lipophilicity, reducing water solubility compared to the target compound’s dihydroxypropyl group.
  • Absence of hydroxyl groups limits bioavailability in hydrophilic environments.

2-Amino-9-isopentyl-5H-purin-6[9H]-one

CAS No.: 15065-50-6 Molecular Formula: C₁₀H₁₅N₅O Molecular Weight: 221.26 g/mol Key Properties:

  • Structure : Features an isopentyl (branched alkyl) group at the 9-position.
  • Safety : Listed in safety data sheets with precautions for inhalation and handling .

Comparison :

  • The isopentyl group increases hydrophobicity, making it less suitable for aqueous formulations compared to the dihydroxypropyloxymethyl substituent.
  • The 2-amino group aligns with ganciclovir but lacks antiviral specificity without hydroxyl moieties.

Nucleoside Analogs (e.g., 2-Amino-9-(2-deoxypentofuranosyl)-3,9-dihydro-6H-purin-6-one)

Molecular Formula : C₁₀H₁₃N₅O₄
Molecular Weight : 267.24 g/mol
Key Properties :

  • Sugar Moiety : A 2-deoxyribose analog mimics natural nucleosides, enabling incorporation into DNA/RNA .
  • Activity: Potential antiviral or anticancer applications via chain termination.

Comparison :

  • The dihydroxypropyloxymethyl group in the target compound mimics sugar moieties but lacks stereochemical complexity, possibly reducing target specificity.

Cyclobutyl-Substituted Purines

Example: 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one Molecular Formula: C₁₀H₁₂N₅O₂ Molecular Weight: 242.24 g/mol Key Properties:

Comparison :

  • The hydroxymethyl cyclobutyl substituent offers steric hindrance absent in the target compound, which may affect metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₉H₁₃N₅O₄ 255.23 9-(dihydroxypropyloxymethyl), 2-imino Unknown (Theoretical)
Ganciclovir C₉H₁₃N₅O₄ 255.23 9-(dihydroxypropyloxymethyl), 2-amino Antiviral (CMV)
9-Phenyl-9H-purin-6-amine C₁₁H₁₀N₆ 226.24 9-Phenyl, 6-amino Chemotherapeutic potential
2-Amino-9-isopentyl-5H-purin-6[9H]-one C₁₀H₁₅N₅O 221.26 9-Isopentyl, 2-amino Undefined
2-Amino-9-(2-deoxypentofuranosyl) analog C₁₀H₁₃N₅O₄ 267.24 9-Deoxyribose analog Antiviral potential

Biological Activity

9-(1,3-Dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one, commonly referred to as Ganciclovir, is a synthetic nucleoside analogue primarily used as an antiviral agent. It exhibits significant biological activity against various herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Chemical Name : 9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one
  • CAS Number : 82410-32-0
  • Molecular Formula : C₉H₁₃N₅O₄
  • Molecular Weight : 255.23 g/mol
  • Melting Point : 250°C
  • Solubility : Soluble in 0.1 M HCl at 10 mg/mL

Ganciclovir acts by inhibiting viral DNA synthesis. Once phosphorylated by viral thymidine kinase, it competes with deoxyguanosine triphosphate for incorporation into viral DNA. The incorporation of Ganciclovir leads to chain termination during DNA replication, effectively halting viral proliferation.

Antiviral Efficacy

Ganciclovir has been shown to be particularly effective against:

  • Cytomegalovirus (CMV) : It is the drug of choice for treating CMV infections in immunocompromised patients.
  • Herpes Simplex Virus (HSV) : Ganciclovir demonstrates activity against HSV types 1 and 2.

Table 1: Antiviral Activity Against Various Viruses

Virus TypeIC50 (μM)Reference
Cytomegalovirus0.5
Herpes Simplex Virus5.2
Feline Herpesvirus5.2

Pharmacokinetics

Ganciclovir has poor oral bioavailability (5%-9%) and is primarily administered intravenously. The pharmacokinetic profile includes:

  • Half-life : Approximately 2.5 to 3.6 hours (IV administration).
  • Distribution : Widely distributed in body tissues; penetrates the blood-brain barrier and can be found in cerebrospinal fluid.
  • Elimination : Primarily excreted unchanged via the kidneys.

Case Study 1: Treatment of CMV Retinitis

A study involving HIV-positive patients with CMV retinitis demonstrated that Ganciclovir effectively reduced viral load and improved visual acuity when administered intravenously. Patients receiving Ganciclovir showed a significant decrease in retinal lesions compared to those receiving placebo.

Case Study 2: Prophylaxis in Transplant Recipients

In a cohort study of renal transplant recipients, Ganciclovir prophylaxis significantly reduced the incidence of CMV disease compared to no prophylaxis (10% vs. 30%, p < 0.05). This indicates its crucial role in preventing CMV reactivation in high-risk populations.

Safety and Side Effects

While Ganciclovir is effective, it is associated with several side effects:

  • Hematological Toxicity : Neutropenia and thrombocytopenia are common adverse effects.
  • Renal Impairment : Dose adjustments are necessary in patients with renal dysfunction.

Table 2: Common Side Effects

Side EffectIncidence (%)
Neutropenia30
Thrombocytopenia15
Renal ImpairmentVariable

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